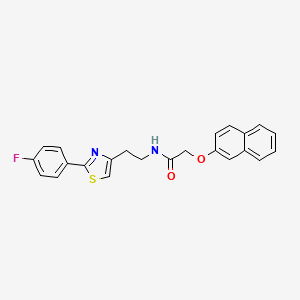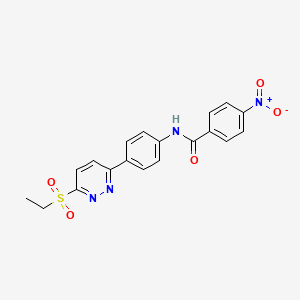![molecular formula C24H23NO3 B2396809 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 622353-95-1](/img/structure/B2396809.png)
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a bicyclic heptane structure, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound is human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .
Mode of Action
The compound acts as an inhibitor of sEH . It interacts with sEH, preventing it from performing its normal function. This interaction and the resulting changes can lead to therapeutic effects in the treatment of conditions like hypertension, inflammation, and pain .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxides , which are involved in various biochemical pathways. The downstream effects of this inhibition can lead to changes in the body’s response to inflammation, pain, and blood pressure regulation .
Pharmacokinetics
It is noted that most known highly active seh inhibitors are characterized by high lipophilicity and related low metabolic stability . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of sEH. This can lead to a decrease in the metabolism of certain epoxides, potentially resulting in therapeutic effects for conditions like hypertension, inflammation, and pain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s high lipophilicity could affect its solubility in water and its distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate
- N,N,N-Trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium methyl sulfate
Uniqueness
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[221]heptanecarboxylate is unique due to its specific structural features, such as the cyanophenyl group and the bicyclic heptane structure
Properties
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-22(2)23(3)12-13-24(22,14-20(23)26)21(27)28-19-10-8-18(9-11-19)17-6-4-16(15-25)5-7-17/h4-11H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUGSXRANMEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
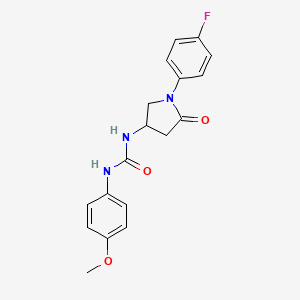
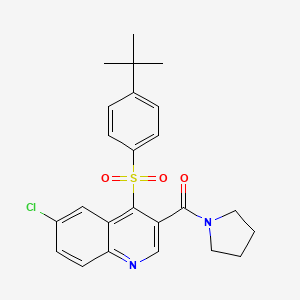
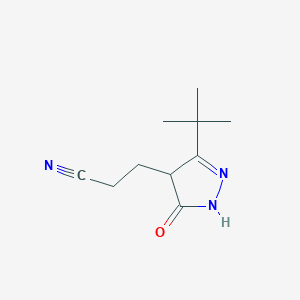
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)
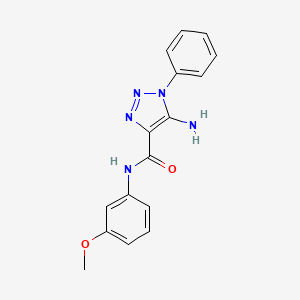
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)

